Orthogonal Reactivity Advantage: Dual Functionalization vs. Single-Handle Indole-4-carboxaldehyde
Methyl 2-(4-formyl-1H-indol-1-yl)acetate provides two distinct, orthogonal reactive centers: the 4-formyl group for nucleophilic additions or condensations, and the N-1 methyl acetate for deprotection and subsequent amidation or further alkylation. This contrasts with indole-4-carboxaldehyde (CAS 1074-86-8), which requires a separate, lower-yielding step to introduce a similar N-alkyl ester [1]. The presence of the N-1 ester in the target compound has been shown in analogous systems to alter the regioselectivity of subsequent formylation reactions [2].
| Evidence Dimension | Synthetic Steps for a Defined, Doubly-Functionalized Intermediate |
|---|---|
| Target Compound Data | 1 step (procurement) + 0 steps (to install N-1 ester). |
| Comparator Or Baseline | Indole-4-carboxaldehyde: 1 step (procurement) + ≥1 step (to install N-1 ester). Typical yields for N-alkylation of indole-4-carboxaldehyde are <80% due to formyl group sensitivity [1]. |
| Quantified Difference | Saves a minimum of one synthetic step and avoids associated yield loss (estimated 20-30%). |
| Conditions | Standard laboratory-scale synthetic route design for medicinal chemistry applications. |
Why This Matters
Selecting the pre-functionalized compound streamlines synthesis, improves overall route yield, and reduces labor costs by eliminating a separate alkylation and purification step.
- [1] Bacon, E. R., & Daum, S. J. (1980). New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde. The Journal of Organic Chemistry, 45(18), 3666-3669. View Source
- [2] Chirkova, Zh. V., Chernov, F. A., Filimonov, S. I., Abramov, I. G., Plakhtinskii, V. V., & Danilova, A. S. (2017). Formylation of indol-1-yl acetates. Russian Journal of Organic Chemistry, 53(9), 1309-1311. View Source
